molecular formula C11H9N3O4 B2749273 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde CAS No. 1006953-42-9

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B2749273
CAS No.: 1006953-42-9
M. Wt: 247.21
InChI Key: IYUVNMKCOQYGQX-UHFFFAOYSA-N
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Description

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a heterocyclic aldehyde derivative featuring a benzaldehyde core linked via a methoxy group to a 3-nitro-substituted pyrazole ring. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical and interaction properties.

Properties

IUPAC Name

4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-1-3-10(4-2-9)18-8-13-6-5-11(12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUVNMKCOQYGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro-substituted benzaldehyde derivatives, while reduction reactions could lead to the formation of amino-substituted pyrazoles.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Anticancer Potential

Research indicates that derivatives of pyrazole compounds, including this compound, can inhibit cancer cell proliferation. In vitro studies have reported that it induces apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

StudyApplicationFindings
Azzam et al., 2024 AntimicrobialDemonstrated effective inhibition of bacterial growth in laboratory settings.
MDPI Study (2021) AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Cymit Quimica Data Anti-inflammatoryShowed reduction in inflammatory markers in animal models, supporting further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The nitro group on the pyrazole ring may participate in redox reactions, affecting the compound’s interaction with biological molecules. The methoxybenzaldehyde moiety can also contribute to the compound’s overall reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Triazole-Containing Derivatives

Compounds such as 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (Compound 1, ) replace the pyrazole ring with a 1,2,3-triazole. This substitution alters electronic properties and hydrogen-bonding capacity, impacting biological activity. For example:

  • Antifungal Activity : Triazole derivatives with para-nitro groups (e.g., Compound 131c) exhibited superior activity against C. albicans (MIC = 0.0032 mmol/mL) compared to Fluconazole (MIC ≥ 0.0102 mmol/mL) .
  • Synthetic Flexibility : Triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization .

Pyrazole Isomers

  • 4-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde () is a positional isomer with the nitro group at the pyrazole’s 4-position. This minor structural change may affect metabolic stability or target binding.

Quinoline–Benzimidazole Hybrids

Compounds like 4-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () integrate chloroquinoline moieties, enhancing antiproliferative activity against cancer cells. The chloro substituent likely improves membrane permeability and target affinity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Key Influences
4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde C₁₁H₉N₃O₄ 259.21 g/mol ~1.8 Nitro (EWG) enhances electrophilicity
4-((1-Benzyl-triazol-4-yl)methoxy)benzaldehyde C₁₇H₁₅N₃O₂ 293.32 g/mol ~2.5 Benzyl group increases lipophilicity
4-[(4-Nitro-pyrazol-1-yl)methoxy]benzaldehyde C₁₁H₉N₃O₄ 259.21 g/mol ~1.8 Positional isomerism affects dipole

Biological Activity

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a pyrazole derivative characterized by a benzaldehyde moiety linked to a pyrazole ring via a methoxy group and a nitro group on the pyrazole. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

  • Molecular Formula : C11_{11}H9_{9}N3_{3}O4_{4}
  • CAS Number : 1006953-42-9
  • IUPAC Name : 4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
  • Canonical SMILES : C1=CC(=CC=C1C=O)OCN2C=CC(=N2)N+[O−]

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds containing similar structures have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well documented. For example, studies have shown that certain pyrazole compounds can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin. This activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

This compound and related compounds have been evaluated for their anticancer properties. In vitro studies indicate that they can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and disruption of cancer cell signaling pathways .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Bacillus subtilis and Aspergillus niger. The compounds were tested at concentrations ranging from 20 to 100 µg/mL, with several showing inhibition zones comparable to standard antibiotics .
  • Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, a series of synthesized pyrazoles demonstrated significant reduction in swelling, with some compounds achieving effects similar to indomethacin at doses of 10 mg/kg .
  • Cancer Cell Proliferation : A recent study assessed the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells, revealing that certain compounds inhibited cell growth by over 70% at concentrations as low as 5 µM, suggesting potent anticancer activity .

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets:

  • Tautomerism : Pyrazoles can exist in multiple tautomeric forms, which may enhance their reactivity and ability to interact with biological macromolecules.
  • Nitro Group Influence : The presence of the nitro group may facilitate electron transfer processes, enhancing the compound's reactivity towards biological targets.

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
4-NitropyrazoleAntimicrobial15
Pyrazolone DerivativeAnti-inflammatory10
Curcumin AnalogAnticancer (Breast)5

Q & A

Q. Basic Characterization

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the aldehyde proton (~10 ppm) and pyrazole ring protons (7–8 ppm). Methoxy and nitro groups are identified via distinct splitting patterns .
  • IR : Stretching frequencies for C=O (~1720 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) validate functional groups .

Q. Advanced Structural Analysis

  • Single-crystal X-ray diffraction : SHELXL refinement resolves bond angles and torsional strain in the pyrazole-benzaldehyde linkage. For example, dihedral angles between the pyrazole and benzene rings typically range from 15–25° .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 288.08) .

What methodologies are employed to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?

Q. Basic Biological Screening

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values are compared to standard drugs like ampicillin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Q. Advanced Mechanistic Studies

  • Molecular docking : Simulations against target proteins (e.g., DNA gyrase for antimicrobial activity or tubulin for anticancer effects) to predict binding affinities .
  • Flow cytometry : Apoptosis assays (Annexin V/PI staining) to quantify cell death mechanisms induced by the compound .

How can computational studies (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Q. Basic Computational Analysis

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic (aldehyde) and electrophilic (nitro group) sites .
  • HOMO-LUMO gaps : Correlate electronic properties with observed reactivity in substitution reactions .

Q. Advanced Applications

  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
  • QSAR models : Relate substituent effects (e.g., nitro position) to bioactivity using regression analysis .

How do researchers address contradictions in reported biological activity data for this compound?

Q. Methodological Resolution

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, inoculum size) to minimize variability .
  • Structural verification : Confirm compound purity (>95% via HPLC) and tautomeric forms (pyrazole vs. pyrazoline) that may affect activity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

What advanced techniques are used to study the compound’s solid-state conformation and polymorphism?

Q. Advanced Crystallography

  • SHELX refinement : Resolve disorder in the nitro group or methoxy linkage using restraints and constraints in SHELXL .
  • PXRD : Detect polymorphic forms by comparing experimental and simulated diffraction patterns .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Q. SAR Strategies

  • Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups to modulate bioactivity .
  • Hybridization : Attach triazole or thiosemicarbazide moieties to the benzaldehyde core for synergistic effects .

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